Benzenepropanol

Description

3-Phenyl-1-propanol has been reported in Swertia japonica, Manilkara zapota, and other organisms with data available.

Structure

3D Structure

Properties

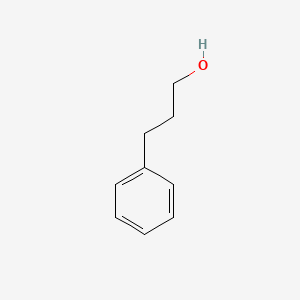

IUPAC Name |

3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJVDSVGBWFCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041638 | |

| Record name | 3-Phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless, slightly viscous liquid, sweet hyacinth odour | |

| Record name | Benzenepropanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

241 °C, Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg, 235.00 to 236.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

Flash Point: 212 °F/ 100 °C/ closed cup | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5,680 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible with ethanol, ether, Soluble in fixed oils, propylene glycol; insoluble in glycerin, 5.68 mg/mL at 25 °C, slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.995 g/cu cm at 25 °C, 0.993-1.002 | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0234 mm Hg at 25 °C (extrapolated from higher temperatures) | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Slightly viscous, colorless liquid | |

CAS No. |

122-97-4, 93842-54-7 | |

| Record name | Benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093842547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U04IC2765C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

<-18 °C, < -18 °C | |

| Record name | 3-Phenylpropanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzenepropanol

This guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for benzenepropanol, also known as 3-phenyl-1-propanol. Tailored for researchers, scientists, and professionals in drug development, this document details various synthetic strategies, presents quantitative data in a comparative format, and includes detailed experimental protocols for key methodologies.

Core Synthesis Pathways

This compound can be synthesized through several key chemical transformations. The most prominent and versatile methods include Grignard reactions, the reduction of cinnamic acid derivatives, the hydrogenation of cinnamaldehyde, and a two-step process involving Friedel-Crafts acylation followed by reduction.

Grignard Reaction

The Grignard reaction offers a robust method for forming the carbon-carbon bond necessary to construct the this compound backbone. Two primary variations of this approach are commonly employed:

-

Reaction of a Benzyl Grignard Reagent with an Epoxide: The reaction of benzylmagnesium chloride with ethylene oxide provides a direct route to 3-phenyl-1-propanol. The nucleophilic benzyl group attacks and opens the epoxide ring, followed by an acidic workup to yield the final alcohol. A yield of 65-70% has been reported for this method.[1]

-

Reaction of a Phenyl Grignard Reagent with a Three-Carbon Electrophile: Phenylmagnesium bromide can be reacted with trimethylene oxide to furnish 3-phenyl-1-propanol.[2] Similar to the reaction with ethylene oxide, the Grignard reagent acts as a nucleophile to open the three-membered ring.

Mechanism: The Grignard reagent, a strong nucleophile and base, attacks one of the electrophilic carbon atoms of the epoxide ring in an SN2 fashion.[3][4] This leads to the opening of the strained ring and the formation of a magnesium alkoxide intermediate. Subsequent protonation in an acidic workup step yields the primary alcohol.[3][4]

References

The Occurrence of Benzenepropanol in Plant Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is an aromatic alcohol naturally occurring in a variety of plant species. This compound and its derivatives are significant contributors to the floral and balsamic scents of many essential oils and resins. Beyond its aromatic properties, this compound is a subject of growing interest in the fields of phytochemistry and drug development due to its potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plant extracts, its biosynthetic pathways, and detailed methodologies for its extraction and quantification.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of plants, often as a component of their essential oils or resins. It is found in flowers, fruits, leaves, and bark. While its presence is widely reported, precise quantitative data can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following table summarizes available quantitative data for this compound and related phenylpropanoids in select plant extracts.

| Plant Species | Common Name | Plant Part | Compound | Concentration | Reference(s) |

| Hyacinthus orientalis L. | Hyacinth | Flower | Phenethyl alcohol | 75% of essential oil | [1] |

| Cinnamomum zeylanicum | Cinnamon | Bark | (E)-Cinnamaldehyde | 68.95% - 81.53% of essential oil | [2][3] |

| Cinnamomum zeylanicum | Cinnamon | Bark | Benzaldehyde | 9.94% of essential oil | [2] |

| Styrax benzoin | Benzoin | Resin | Benzoic acid, Cinnamic acid and their esters | Major constituents | [4][5] |

Note: Data for this compound is limited in publicly available literature. The table includes closely related phenylpropanoids found in significant concentrations in well-known aromatic plants to provide context for potential sources.

Biosynthesis of this compound

This compound is a phenylpropanoid, a class of plant secondary metabolites derived from the amino acid phenylalanine. The biosynthesis of phenylalanine occurs through the shikimate pathway , a central metabolic route in plants and microorganisms. Following the synthesis of phenylalanine, the phenylpropanoid pathway converts it into a wide array of compounds, including this compound.

Shikimate Pathway

The shikimate pathway begins with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) and proceeds through a series of enzymatic steps to produce chorismate, the precursor to the aromatic amino acids phenylalanine, tyrosine, and tryptophan.

References

- 1. Composition, antimicrobial activity and in vitro cytotoxicity of essential oil from Cinnamomum zeylanicum Blume (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Benzoin Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative and Quantitative Secondary Metabolite Profiles in a Large Set of Sumatra Benzoin Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

Spectroscopic Profile of Benzenepropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for benzenepropanol (also known as 3-phenyl-1-propanol), a versatile organic compound utilized in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical and spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.39 - 7.04 | m | 5H | Ar-H |

| 3.63 | t | 2H | -CH₂-OH |

| 2.67 | t | 2H | Ar-CH₂ - |

| 2.02 | s | 1H | -OH |

| 1.87 | p | 2H | -CH₂-CH₂-CH₂- |

Solvent: CDCl₃, Frequency: 90 MHz

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 141.9 | C -Ar (quaternary) |

| 128.4 | C H-Ar |

| 128.3 | C H-Ar |

| 125.7 | C H-Ar |

| 62.1 | -C H₂-OH |

| 34.2 | Ar-C H₂- |

| 32.1 | -C H₂-CH₂-CH₂- |

Solvent: CDCl₃, Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| 3085, 3062, 3026 | Medium | C-H stretch (aromatic) |

| 2935, 2865 | Medium | C-H stretch (aliphatic) |

| 1604, 1496, 1454 | Medium to Weak | C=C stretch (aromatic ring) |

| 1058 | Strong | C-O stretch (primary alcohol) |

| 743, 698 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The major peaks in the electron ionization (EI) mass spectrum of this compound are detailed below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 136 | 14.6 (M⁺) |

| 118 | 61.8 |

| 117 | 79.6 |

| 105 | 15.4 |

| 104 | 7.0 |

| 103 | 14.7 |

| 92 | 44.4 |

| 91 | 100.0 |

| 79 | 18.3 |

| 78 | 19.6 |

| 77 | 26.9 |

| 65 | 25.7 |

| 39 | 21.6 |

| 31 | 12.4 |

| 27 | 13.6 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : The prepared sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 90 MHz NMR spectrometer.

-

¹H NMR Acquisition : For the proton NMR spectrum, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for proton signals.

-

¹³C NMR Acquisition : For the carbon-13 NMR spectrum, a proton-decoupled sequence is utilized to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition : A background spectrum of the clean salt plates is first collected. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization : Electron Ionization (EI) is employed, where the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process forms a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection : The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

A Comprehensive Technical Guide to Benzenepropanol (3-Phenyl-1-propanol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamyl alcohol. It covers its fundamental chemical identity, physical and chemical properties, detailed synthesis protocols, and its applications, particularly as a versatile building block in the pharmaceutical industry.

Core Chemical Identity

This compound is an organic compound consisting of a benzene ring attached to a three-carbon aliphatic chain with a terminal alcohol functional group.[1] It is a colorless, slightly viscous liquid recognized for its pleasant floral and balsamic odor, reminiscent of hyacinths.[2][3] This compound occurs naturally in both free and esterified forms in various resins, balsams, fruits, and cinnamon.[3][4]

Molecular Structure:

-

Chemical Name: 3-Phenyl-1-propanol

-

Synonyms: this compound, Hydrocinnamyl alcohol, 3-Phenylpropyl alcohol[4][5]

-

CAS Number: 122-97-4

-

Molecular Formula: C₉H₁₂O

-

Molecular Weight: 136.19 g/mol [2]

-

SMILES: OCCCc1ccccc1

-

InChI Key: VAJVDSVGBWFCLW-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative properties of this compound, compiled from various sources.

Table 1: Physical Properties

| Property | Value | Reference |

| Physical Form | Colorless, slightly viscous liquid | [2][3] |

| Melting Point | < -18 °C | [2] |

| Boiling Point | 235-236 °C (at 760 mmHg) | [2][5] |

| 119-121 °C (at 12 mmHg) | [2] | |

| Density | 1.001 g/mL (at 20 °C) | [2] |

| Refractive Index | n20/D 1.526 | [2] |

| Vapor Pressure | 0.0234 mmHg (at 25 °C) | [3] |

| Water Solubility | 5,680 mg/L (at 25 °C) | [4] |

| log Kow | 1.88 | [4] |

Table 2: Chemical and Safety Properties

| Property | Value | Reference |

| Purity (typical) | ≥ 98% | [5] |

| Flash Point | 229 °F (110 °C) | [3] |

| Storage | Store below +30°C | [3] |

| Primary Hazards | Skin and eye irritation |

Experimental Protocols: Synthesis of this compound

This compound is a valuable intermediate in organic synthesis, including the development of active pharmaceutical ingredients (APIs).[3][5][6] It has been used as a starting reagent for the enantioselective synthesis of dapoxetine. Below are detailed protocols for its chemical synthesis.

Protocol 1: Reduction of 4-Phenyl-m-dioxane

This procedure outlines the synthesis of 3-phenyl-1-propanol via the reduction of 4-phenyl-m-dioxane using sodium and 1-butanol in a toluene solvent.[1][7]

Materials and Equipment:

-

5-liter round-bottomed flask

-

Two reflux condensers with large bores

-

High-torque mechanical stirrer (e.g., Hershberg stirrer)

-

Heating mantle

-

4-Phenyl-m-dioxane (2 moles, 328 g)

-

Sodium (7.3 g. atoms, 168 g)

-

Dry Toluene (800 g, 925 ml)

-

1-Butanol (freshly dried and distilled, 4.2 moles, 311 g)

-

Concentrated Sulfuric Acid

-

5% Dilute Sulfuric Acid

-

Distillation apparatus (e.g., 35-cm heated Vigreux column or Claisen flask)

Procedure:

-

Reaction Setup: In the 5-L flask equipped with condensers and a stirrer, place 925 ml of dry toluene and 168 g of sodium.

-

Initiation: Heat the toluene to boiling to melt the sodium, then start the mechanical stirrer.

-

Addition of Reactants: Remove the external heat source. Add a solution of 328 g of 4-phenyl-m-dioxane in 311 g of 1-butanol through the top of one condenser. The addition should be rapid enough to maintain reflux approximately halfway up the condensers, typically taking 30-60 minutes. Additional toluene (100-400 ml) may be required to facilitate stirring.[1]

-

Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly and with stirring, add a solution of 100 ml of concentrated sulfuric acid in 800 ml of water.

-

Extraction and Washing: Separate and discard the aqueous layer. Add 500 ml of fresh water to the organic layer. Add 5% dilute sulfuric acid with shaking until the aqueous layer is neutral to litmus paper.

-

Solvent Removal: Separate and discard the aqueous layer. Remove the toluene and 1-butanol from the organic layer by distillation.

-

Purification: Fractionally distill the remaining liquid under reduced pressure. Collect the fraction boiling at 95–97°C / 0.4 mmHg or 113–115°C / 3 mmHg. This yields 224–227 g (82-83%) of pure 3-phenyl-1-propanol.[1][7]

Protocol 2: Catalytic Hydrogenation of Cinnamaldehyde

This method is a common industrial approach for producing this compound. It involves the hydrogenation of cinnamaldehyde over a metal catalyst.[2][8]

Materials and Equipment:

-

High-pressure reactor (autoclave)

-

Cinnamaldehyde

-

Hydrogen gas source

-

Solvent (optional, e.g., ethanol)

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Reaction Setup: Charge the autoclave with cinnamaldehyde and the chosen catalyst (e.g., chromium-copper-barium).[2]

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 bar) and heat to the reaction temperature (e.g., 50-200°C).[8] For instance, one process runs at 20 MPa and 200°C for 5-9 hours.[2]

-

Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical methods (e.g., GC) until cinnamaldehyde is consumed.

-

Work-up: Cool the reactor and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.

-

Purification: If a solvent was used, remove it by distillation. Purify the resulting crude 3-phenyl-1-propanol by vacuum distillation to obtain the final product.[2][8]

Experimental and Logical Workflows

The synthesis and purification of this compound can be represented as a logical workflow. The following diagram illustrates the key steps detailed in Protocol 1.

Caption: Chemical synthesis workflow for 3-phenyl-1-propanol.

Applications in Research and Drug Development

This compound's utility extends beyond its use as a fragrance and flavoring agent.[5] Its functional alcohol group and aromatic ring make it a versatile starting material and intermediate in the synthesis of more complex molecules.[5]

-

Pharmaceutical Intermediate: It is a key building block for various pharmaceutical compounds.[3][5] Notably, it serves as a precursor in the synthesis of drugs such as the selective serotonin reuptake inhibitor (SSRI) dapoxetine and central skeletal muscle relaxants.[6]

-

Organic Synthesis: Its structure allows for straightforward modification, enabling chemists to create derivatives that can be used to enhance the efficacy of active pharmaceutical ingredients.[5]

-

Cosmetic and Personal Care: Due to its emollient properties and pleasant scent, it is also used in skincare and cosmetic formulations.[5]

Safety and Handling

This compound is considered a mild skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be used when handling the compound. Work should be conducted in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]

- 3. 3-phenyl-1-propanol (122-97-4) | Global Supplier Of Chemical [chemicalbull.com]

- 4. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of 3-Phenyl-1-propanol - Chempedia - LookChem [lookchem.com]

- 8. EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Benzenepropanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-phenyl-1-propanol (benzenepropanol), a key aromatic alcohol used in fragrance, pharmaceutical, and fine chemical synthesis. Understanding its solubility characteristics in various organic solvents is critical for process design, formulation development, and purification protocols. This document compiles available solubility data, outlines detailed experimental methodologies for its determination, and presents logical workflows for solubility assessment.

Solubility Profile of this compound

This compound's structure, featuring a polar hydroxyl (-OH) group and a nonpolar phenylpropyl backbone, results in a versatile solubility profile. It is generally soluble in a wide range of organic solvents, particularly those with moderate to low polarity. However, precise quantitative solubility data in many organic solvents is not extensively published in publicly available literature. The following tables summarize the available quantitative and qualitative data.

Quantitative solubility data for this compound in organic solvents is sparse. The most commonly cited quantitative data pertains to its solubility in water.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 10.3 g/L[1][2] |

| Water | 25 | 5.68 g/L (5,680 mg/L)[3][4] |

This compound exhibits high solubility in a variety of common organic solvents. The following table provides a summary of its qualitative solubility. The term "Miscible" indicates solubility in all proportions.

| Solvent Class | Solvent | Solubility Description |

| Alcohols | Methanol | Highly Soluble[1] |

| Ethanol | Miscible / Soluble[4][5] | |

| Propylene Glycol | Soluble[5][6] | |

| Ethers | Diethyl Ether | Miscible[4][5] |

| Esters | Ethyl Acetate | Soluble[1][2] |

| Ketones | Acetone | Miscible[5] |

| Hydrocarbons | Benzene | Soluble[1][2] |

| Cyclohexane | Soluble[1][2] | |

| Chlorinated Solvents | Carbon Tetrachloride | Soluble[4] |

| Oils | Fixed Oils | Soluble[4] |

| Mineral Oil | Insoluble[5][6] | |

| Polyols | Glycerol (Glycerin) | Insoluble[4][5][6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for chemical process development. The following sections detail established methodologies suitable for determining the solubility of this compound.

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves saturating a solvent with the solute over a sufficient period to reach equilibrium.

2.1.1 Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (±0.1 mg precision)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Glass vials or flasks with airtight screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC, or Gas Chromatograph)

2.1.2 Detailed Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter into a clean, dry container to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or chromatography).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as g/100 mL, mol/L, or mole fraction.

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes like this compound.

2.1.1 Materials and Equipment

-

This compound (solute)

-

Selected organic solvent (must be volatile)

-

Equipment from section 2.1.1 (excluding analytical instrument)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

2.1.2 Detailed Procedure

-

Equilibration and Sampling: Follow steps 1-5 from the Shake-Flask Method (section 2.1.2).

-

Sample Weighing: Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed evaporating dish. Record the total weight of the dish and the solution.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound. A vacuum oven can be used to lower the required temperature.

-

Drying to Constant Weight: Continue drying until the weight of the dish containing the dried solute is constant between consecutive weighings.

-

Final Weighing: After cooling to room temperature in a desiccator, record the final weight of the dish and the dried this compound residue.

-

Calculation:

-

Mass of solute = (Final weight of dish + residue) - (Weight of empty dish)

-

Mass of solvent = (Initial weight of dish + solution) - (Final weight of dish + residue)

-

Solubility = (Mass of solute / Mass of solvent) * 100 (expressed as g/100 g solvent)

-

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key workflows and concepts in solubility studies.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Caption: Key factors influencing the solubility of this compound in organic solvents.

References

- 1. chembk.com [chembk.com]

- 2. 3-Phenyl-1-propanol, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Showing Compound 3-Phenyl-1-propanol (FDB012188) - FooDB [foodb.ca]

- 4. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation of Benzenepropanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and degradation profile of benzenepropanol, also known as 3-phenyl-1-propanol. Due to a lack of extensive direct studies on this compound's thermal decomposition, this document synthesizes available data on its physical properties with insights from the thermal analysis of structurally similar aromatic alcohols. This approach offers a predictive framework for understanding its behavior at elevated temperatures.

Introduction to this compound

This compound is an aromatic alcohol with a pleasant floral odor, finding use in fragrances, cosmetics, and as a synthetic intermediate in the pharmaceutical industry.[1] Its stability under various conditions is a critical parameter for its application, storage, and in the assessment of its potential for degradation product formation during manufacturing processes that involve heat.

Physicochemical Properties and General Stability

This compound is a colorless, slightly viscous liquid at room temperature.[1][2] It is generally considered stable under recommended storage conditions, which typically involve keeping it in a cool, dry place away from light in a tightly sealed container.[3] The primary hazardous decomposition products upon combustion are expected to be carbon oxides.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| Boiling Point | 236-238 °C | [4] |

| Melting Point | < -18 °C | [3] |

| Flash Point | 116.5 °C (closed cup) | [4] |

| Auto-ignition Temp. | 460 °C | [4] |

Predicted Thermal Decomposition Profile

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For an aromatic alcohol like this compound, TGA would reveal the onset temperature of decomposition and the stages of mass loss. It is anticipated that significant thermal degradation would begin at temperatures exceeding its boiling point, likely in the range of 250-400°C, with complete decomposition occurring at higher temperatures. The process would likely involve an initial dehydration followed by the cleavage of the propyl side chain and eventual breakdown of the aromatic ring.

Differential Scanning calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its boiling point. At higher temperatures, exothermic events may be observed, corresponding to oxidative degradation processes.

Table 2: Predicted Thermal Analysis Data for this compound

| Analysis | Predicted Observation | Temperature Range (°C) |

| TGA | Onset of decomposition | > 240 |

| Significant mass loss | 250 - 450 | |

| DSC | Endotherm (Boiling) | ~236 |

| Exotherm (Decomposition) | > 250 |

Potential Degradation Pathways and Products

The thermal degradation of this compound is likely to proceed through several pathways, including dehydration, oxidation, and fragmentation. The specific products formed will depend on the temperature and the presence of oxygen.

Dehydration

At elevated temperatures, particularly in the presence of a catalyst, this compound can undergo dehydration to form allylbenzene and propenylbenzene.

Oxidation

In the presence of oxygen, oxidation of the alcohol group can occur, leading to the formation of 3-phenylpropanal and subsequently 3-phenylpropanoic acid. At higher temperatures, more extensive oxidation can lead to the formation of smaller aromatic compounds and eventually carbon oxides.

Pyrolysis

Under inert atmosphere at high temperatures (pyrolysis), the C-C bonds in the propyl chain and the bond connecting the side chain to the phenyl group can cleave. Based on studies of similar aromatic alcohols, potential pyrolysis products could include:

-

Benzene

-

Toluene

-

Styrene

-

Ethylbenzene

-

Propene

-

Various smaller hydrocarbons

Table 3: Potential Thermal Degradation Products of this compound

| Degradation Pathway | Potential Products |

| Dehydration | Allylbenzene, Propenylbenzene |

| Oxidation | 3-Phenylpropanal, 3-Phenylpropanoic Acid, Benzaldehyde, Benzoic Acid |

| Pyrolysis | Benzene, Toluene, Styrene, Ethylbenzene, Propene |

Below is a proposed degradation pathway for this compound based on known reactions of similar aromatic alcohols.

Caption: Proposed thermal degradation pathways of this compound.

Experimental Protocols

To definitively characterize the thermal stability and degradation of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment should be run under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (e.g., air) to distinguish between thermal and thermo-oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Temperature Program: A linear heating ramp, for example, from ambient temperature to 600°C at a rate of 10°C/min.

-

Data Analysis: The resulting data of mass loss versus temperature is plotted. The onset of decomposition is determined from the initial significant deviation from the baseline. The temperatures at which 5%, 10%, and 50% mass loss occur are also important parameters. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel pan. A pinhole may be introduced in the lid to allow for the escape of volatiles if studying boiling behavior.

-

Reference: An empty, sealed pan of the same type is used as a reference.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used with a flow rate of 20-50 mL/min.

-

Temperature Program: A linear heating ramp, for example, from ambient temperature to 400°C at a rate of 10°C/min.

-

Data Analysis: The heat flow is plotted against temperature. Endothermic and exothermic peaks are identified and integrated to determine enthalpy changes associated with phase transitions and degradation reactions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of this compound (microgram to low milligram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis Conditions: The sample is rapidly heated to a set temperature (e.g., 600°C, 800°C) in an inert atmosphere (e.g., helium).

-

GC-MS Analysis: The volatile pyrolysis products are swept into the GC column for separation and subsequently identified by the mass spectrometer.

-

Data Analysis: The resulting chromatogram shows the separated degradation products. Each peak can be identified by its mass spectrum, typically by comparison to a spectral library (e.g., NIST).

Below is a generalized workflow for the characterization of this compound's thermal degradation.

Caption: Experimental workflow for thermal analysis.

Conclusion

While this compound is considered stable under normal storage conditions, this guide outlines its potential thermal degradation behavior at elevated temperatures. The predicted decomposition profile, based on its physicochemical properties and the behavior of similar aromatic alcohols, suggests that degradation is likely to initiate above its boiling point and proceed via dehydration, oxidation, and pyrolysis pathways. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for a detailed and definitive characterization of the thermal stability and degradation products of this compound, which is crucial for its safe and effective use in research, drug development, and other industrial applications.

References

In Vitro Toxicological Profile of 3-Phenyl-1-Propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-propanol (CAS No. 122-97-4) is a fragrance ingredient and flavoring agent widely used in cosmetics, personal care products, and food. As with any chemical intended for human use, a thorough understanding of its toxicological profile is essential for ensuring consumer safety. This technical guide provides an in-depth overview of the in vitro toxicological data available for 3-phenyl-1-propanol, with a focus on cytotoxicity, genotoxicity, skin irritation, and dermal absorption. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its safety and potential biological effects.

Cytotoxicity

In vitro cytotoxicity assays are fundamental in assessing the potential of a substance to cause cell damage or death. While comprehensive quantitative data for 3-phenyl-1-propanol across a wide range of cell lines remains limited in publicly available literature, the existing information suggests a generally low order of acute toxicity.

Table 1: Summary of In Vitro Cytotoxicity Data for 3-Phenyl-1-Propanol

| Assay Type | Cell Line | Endpoint | Result |

| Not specified | Not specified | Not specified | Data not available |

Further research is required to establish specific IC50 values on relevant cell lines such as human keratinocytes (e.g., HaCaT), fibroblasts (e.g., BALB/c 3T3), or liver cells (e.g., HepG2) to provide a more complete cytotoxic profile.

Genotoxicity

Genotoxicity assessment is critical for identifying substances that can induce genetic mutations, chromosomal damage, or DNA repair, which may indicate carcinogenic potential. Based on available safety assessments, 3-phenyl-1-propanol is not considered to be mutagenic or genotoxic in bacterial and mammalian cell line assays[1].

Table 2: Summary of In Vitro Genotoxicity Data for 3-Phenyl-1-Propanol

| Assay Type | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | With and Without | Non-mutagenic |

| In Vitro Mammalian Cell Micronucleus Test | Mammalian cells | With and Without | Non-genotoxic |

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical. The assay utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.

-

Principle: The test chemical is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the chemical is a mutagen, it will cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to synthesize histidine and form colonies on a histidine-free agar plate.

-

General Protocol:

-

Prepare cultures of selected Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

-

Mix the test substance at various concentrations with the bacterial culture and either S9 mix or a buffer.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies and compare to the solvent control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

-

In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus.

-

Principle: Mammalian cells are exposed to the test substance. After cell division, any chromosome fragments or whole chromosomes that lag behind at anaphase can form small, separate nuclei called micronuclei in the cytoplasm of the daughter cells.

-

General Protocol:

-

Culture suitable mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).

-

Expose the cells to various concentrations of the test substance, with and without metabolic activation (S9).

-

After an appropriate treatment period, add a cytokinesis-blocking agent (e.g., cytochalasin B) to accumulate cells that have completed one nuclear division.

-

Harvest and stain the cells to visualize the main nuclei and any micronuclei.

-

Score the frequency of micronucleated cells in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

-

Skin Corrosion and Irritation

In vitro skin models, such as reconstructed human epidermis (RhE), are used to assess the potential of a substance to cause skin corrosion or irritation, providing an alternative to traditional animal testing.

Table 3: Summary of In Vitro Skin Corrosion and Irritation Data for 3-Phenyl-1-Propanol

| Assay Type | Test System | Exposure Time | Mean Tissue Viability | Classification | Reference |

| Skin Corrosion (OECD TG 431) | EpiDerm™ (RhE) | 60 minutes | 7.1% | Corrosive | [2] |

| Skin Irritation (OECD TG 439) | EpiDerm™ (RhE) | 60 minutes | 5.1% | Irritant | [2] |

Experimental Protocols

Reconstructed Human Epidermis (RhE) Test (OECD TG 439 & 431)

-

Principle: The test substance is applied topically to the surface of the RhE tissue. Cell viability is measured after a defined exposure period to determine the potential for skin irritation or corrosion. A reduction in cell viability below certain thresholds indicates a positive result.

-

General Protocol for Skin Irritation (OECD TG 439):

-

Pre-incubate the RhE tissues.

-

Apply a defined amount of the test substance to the tissue surface for a 60-minute exposure period.

-

After exposure, rinse the tissues and transfer them to fresh medium.

-

Incubate for a post-exposure period (e.g., 42 hours).

-

Assess cell viability using the MTT assay, which measures the activity of mitochondrial reductase. The amount of formazan produced is proportional to the number of viable cells.

-

A mean tissue viability of ≤ 50% classifies the substance as an irritant.

-

-

General Protocol for Skin Corrosion (OECD TG 431):

-

The protocol is similar to the irritation test but involves shorter exposure times (e.g., 3 minutes and 1 hour).

-

Substances that reduce cell viability below specific thresholds at these time points are classified as corrosive. For example, a viability of less than 15% after a 60-minute exposure can lead to a corrosive classification[2].

-

Dermal Absorption

In vitro dermal absorption studies are conducted to determine the rate and extent to which a chemical can penetrate the skin.

Table 4: Summary of In Vitro Dermal Absorption Data for 3-Phenyl-1-Propanol

| Test System | Method | Results |

| Human Skin | Not specified | Data not available |

Experimental Protocol

In Vitro Dermal Absorption (OECD TG 428)

-

Principle: A sample of human or animal skin is placed in a diffusion cell, separating a donor chamber (where the test substance is applied) from a receptor chamber containing a fluid that mimics the blood supply. The amount of the substance that penetrates the skin and enters the receptor fluid over time is measured.

-

General Protocol:

-

Mount a section of excised human skin in a Franz diffusion cell.

-

Apply a known amount of the test substance to the outer surface of the skin (stratum corneum).

-

The receptor chamber is filled with a suitable fluid and maintained at a constant temperature.

-

At various time points, samples are taken from the receptor fluid and analyzed for the presence of the test substance.

-

At the end of the experiment, the skin is also analyzed to determine the amount of substance retained within it.

-

References

Benzenepropanol as a Fragrance Ingredient: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is a widely utilized fragrance ingredient valued for its mild, floral, and balsamic odor profile, reminiscent of hyacinth.[1][2] This technical guide provides a comprehensive overview of this compound's role in the fragrance industry, detailing its physicochemical properties, synthesis, and the methodologies employed for its analysis and safety assessment. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering in-depth experimental protocols and an examination of the biological pathways related to its perception and potential physiological effects.

Introduction

This compound is an aromatic alcohol that occurs naturally in various plants and fruits, including hyacinths, and is also synthesized for commercial use in fragrances and flavors.[2] Its chemical structure, featuring a phenyl group attached to a propanol chain, is responsible for its characteristic scent. In perfumery, it is often used to impart floral and balsamic notes and acts as a fixative to prolong the scent of other fragrance components. This guide will explore the technical aspects of this compound, from its chemical identity to its interaction with biological systems.

Physicochemical Properties

A thorough understanding of this compound's physical and chemical characteristics is fundamental to its application and analysis. The following tables summarize its key quantitative data.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₂O | [3][4] |

| Molecular Weight | 136.19 g/mol | [3] |

| CAS Number | 122-97-4 | [3] |

| FEMA Number | 2885 | [3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor Profile | Floral, balsamic, sweet, reminiscent of hyacinth | [1] |

| Quantitative Physicochemical Data | Value | Reference |

| Boiling Point | 235-237 °C | [3] |

| Melting Point | < -18 °C | [3] |

| Flash Point | 109 °C (228 °F) | [3] |

| Density | 0.998 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 0.0234 mm Hg at 25 °C | [3] |

| Water Solubility | 5,680 mg/L at 25 °C | [3] |

| log Kow (Octanol-Water Partition Coefficient) | 1.88 | [3] |

Synthesis and Manufacturing

This compound for commercial use is primarily produced through the hydrogenation of cinnamaldehyde or cinnamic alcohol.[1][3] This process involves the reduction of the double bond and the aldehyde or alcohol functional group to yield the saturated alcohol, this compound.

Role and Application in Fragrances

This compound is a versatile ingredient in fragrance compositions. Its primary functions include:

-

Primary Scent Component: Providing a foundational floral and balsamic note.

-

Modifier: Blending with and enhancing other fragrance notes.

-

Fixative: Reducing the volatility of other fragrance ingredients, thereby increasing the longevity of the scent on the skin.

It is found in a wide array of consumer products, including perfumes, cosmetics, soaps, detergents, and air fresheners.[1][3] The typical use concentration in cosmetic products is generally below 0.8%, although levels up to 8% have been reported.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the analysis and safety assessment of this compound as a fragrance ingredient.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity

GC-MS is the standard method for identifying and quantifying volatile compounds like this compound in fragrance mixtures.

Objective: To separate, identify, and quantify this compound in a fragrance oil or essential oil matrix.

Methodology:

-

Sample Preparation:

-

Dilute the fragrance oil sample in a suitable volatile solvent (e.g., ethanol, hexane, or dichloromethane) to a concentration of approximately 10 µg/mL.[5]

-

If the sample contains non-volatile components, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile fraction.[6]

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC (or equivalent).

-

Mass Spectrometer: Agilent 5977C GC/MSD (or equivalent).

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for fragrance analysis.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 240 °C.

-

Hold: 5 minutes at 240 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum to that of a certified reference standard. The mass spectrum of this compound will show characteristic fragment ions.

-

Quantify the concentration of this compound by creating a calibration curve with known concentrations of the reference standard.

-

Olfactory Analysis (Olfactometry)

Olfactometry is the sensory evaluation of odor and is critical for characterizing the scent profile of fragrance ingredients.

Objective: To describe the odor profile of this compound and determine its odor threshold.

Methodology:

-

Panel Selection and Training:

-

Select a panel of 8-12 trained sensory assessors with demonstrated olfactory acuity.

-

Train panelists on the recognition and intensity rating of various standard odorants, including those with floral and balsamic characteristics.

-

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in an odorless solvent (e.g., diethyl phthalate or ethanol). Concentrations should span a range from below the expected detection threshold to clearly perceivable levels.

-

-

Evaluation Procedure:

-

The evaluation should be conducted in a well-ventilated, odor-free room.

-

Present the diluted samples to the panelists on fragrance blotters (smelling strips).

-

A common method is the three-alternative forced-choice (3-AFC) test, where panelists are presented with three blotters, two containing the solvent and one containing the diluted this compound, and asked to identify the odorous sample.

-

Panelists should describe the odor characteristics using a standardized lexicon of terms relevant to floral and balsamic scents (e.g., sweet, powdery, hyacinth, green, woody).

-

Panelists rate the intensity of the odor on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong).

-

-

Data Analysis:

-

The odor detection threshold is determined as the concentration at which 50% of the panel can correctly identify the odorous sample.

-

The odor profile is compiled from the descriptors provided by the panelists.

-

Skin Sensitization Potential Assessment

A series of in vitro and in chemico assays are used to assess the skin sensitization potential of fragrance ingredients, following the Adverse Outcome Pathway (AOP) for skin sensitization.

This assay evaluates the molecular initiating event of skin sensitization: the covalent binding of a chemical to skin proteins.

Objective: To determine the reactivity of this compound with synthetic peptides containing cysteine and lysine as surrogates for skin proteins.

Methodology:

-

Principle: The test chemical is incubated with synthetic peptides containing either cysteine or lysine. The depletion of the peptides is measured by high-performance liquid chromatography (HPLC).

-

Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

Incubate the this compound solution with the cysteine and lysine peptides for 24 hours at 25°C.

-

Analyze the samples by HPLC with UV detection at 220 nm to quantify the remaining peptide concentrations.

-

-

Data Interpretation: The percentage of peptide depletion is calculated. Based on the mean depletion of cysteine and lysine, the substance is categorized as having no, low, moderate, or high reactivity, which informs the prediction of sensitization potential.

This assay assesses the second key event in the AOP: the induction of cytoprotective gene pathways in keratinocytes.

Objective: To determine if this compound can induce the Keap1-Nrf2-ARE antioxidant response element pathway in human keratinocytes.

Methodology:

-

Principle: The KeratinoSens™ cell line is a modified human keratinocyte cell line containing a luciferase gene under the control of the ARE. Activation of this pathway by a sensitizer leads to the production of luciferase, which can be measured by luminescence.

-

Procedure:

-

Expose the KeratinoSens™ cells to a range of concentrations of this compound for 48 hours.

-

Measure cell viability using the MTT assay.

-

Measure luciferase activity using a luminometer.

-

-

Data Interpretation: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.

This assay evaluates the third key event in the AOP: the activation of dendritic cells.

Objective: To determine if this compound can induce the expression of cell surface markers associated with dendritic cell activation (CD54 and CD86) in a human monocytic cell line (THP-1).

Methodology:

-

Principle: THP-1 cells are used as a model for dendritic cells. The expression of CD54 and CD86 on the cell surface is upregulated upon activation by sensitizers.

-

Procedure:

-

Expose THP-1 cells to various concentrations of this compound for 24 hours.

-

Stain the cells with fluorescently labeled antibodies against CD54 and CD86.

-

Analyze the expression of the markers using flow cytometry.

-

-

Data Interpretation: A substance is considered a sensitizer if it causes a dose-dependent increase in the expression of CD54 and/or CD86 above a defined threshold.

In Vitro Skin Irritation and Corrosion Testing

These tests are used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Objective: To determine the potential of this compound to cause skin irritation.

Methodology:

-

Principle: A three-dimensional reconstructed human epidermis model, which mimics the properties of the human epidermis, is exposed to the test substance. Cell viability is then assessed.[4][7][8]

-

Procedure:

-

Data Interpretation: A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.[7][8]

Objective: To determine the potential of this compound to cause skin corrosion.

Methodology:

-

Principle: Similar to the skin irritation test, this assay uses an RhE model but with different exposure times and viability thresholds to distinguish corrosive from non-corrosive substances.[2][9]

-

Procedure:

-

Apply this compound to the RhE tissue for shorter exposure times (e.g., 3 minutes and 1 hour).

-

Assess cell viability using the MTT assay.

-

-

Data Interpretation: A substance is identified as corrosive if cell viability falls below specific thresholds after the defined exposure times.

Biological Pathways

Olfactory Signal Transduction Pathway

The perception of this compound's odor begins with its interaction with olfactory receptors in the nasal epithelium. This initiates a signaling cascade that results in the transmission of a neural signal to the brain.

Caption: Olfactory signal transduction pathway initiated by an odorant molecule.

Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization provides a framework for understanding the key biological events that lead to an allergic skin reaction. The in vitro and in chemico tests described in the experimental protocols section are designed to assess these key events.

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.

Fragrance Ingredient Safety Assessment Workflow

The safety of fragrance ingredients is assessed through a rigorous, multi-step process. The Research Institute for Fragrance Materials (RIFM) has established a comprehensive safety evaluation process that serves as a global standard.

Caption: A typical workflow for the safety assessment of a fragrance ingredient.

Conclusion

This compound is a valuable and widely used fragrance ingredient with a well-characterized safety profile. This technical guide has provided an in-depth overview of its properties, applications, and the scientific methodologies used for its evaluation. The detailed experimental protocols and diagrams of biological and assessment pathways offer a comprehensive resource for professionals in the fields of fragrance science, toxicology, and drug development. A thorough understanding of these technical aspects is essential for the continued safe and effective use of this compound in consumer products.

References

- 1. scitepress.org [scitepress.org]

- 2. Master the Method Sensory Analysis-2 [asbcnet.org]

- 3. matheo.uliege.be [matheo.uliege.be]

- 4. shimadzu.com [shimadzu.com]

- 5. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-Phenyl-1-propanol via Cinnamaldehyde Hydrogenation: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the synthesis of 3-phenyl-1-propanol (also known as benzenepropanol or hydrocinnamyl alcohol) through the catalytic hydrogenation of cinnamaldehyde. The selective hydrogenation of the α,β-unsaturated aldehyde, cinnamaldehyde, can yield various products, including cinnamyl alcohol, 3-phenylpropanal, and the fully saturated 3-phenyl-1-propanol. Achieving high selectivity for 3-phenyl-1-propanol requires careful selection of catalysts and optimization of reaction conditions. This note summarizes quantitative data from various catalytic systems and presents detailed experimental procedures to guide researchers in this synthetic transformation, which is crucial for the production of fine chemicals, pharmaceuticals, and fragrances.

Introduction